molecular formula C23H24N4O5 B12159691 methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12159691
M. Wt: 436.5 g/mol
InChI Key: GTNVMOMVQFKWSG-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, an imidazo[4,5-c]pyridine core, and a dimethoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki–Miyaura coupling ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity against specific targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s affinity for different targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives and benzoate esters with various functional groups. Examples include:

Uniqueness

Methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-16-7-8-19(31-2)17(12-16)21-20-18(24-13-25-20)9-10-27(21)23(29)26-15-6-4-5-14(11-15)22(28)32-3/h4-8,11-13,21H,9-10H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

GTNVMOMVQFKWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

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